Cas no 36226-31-0 ((pyridin-2-yl)methylurea)

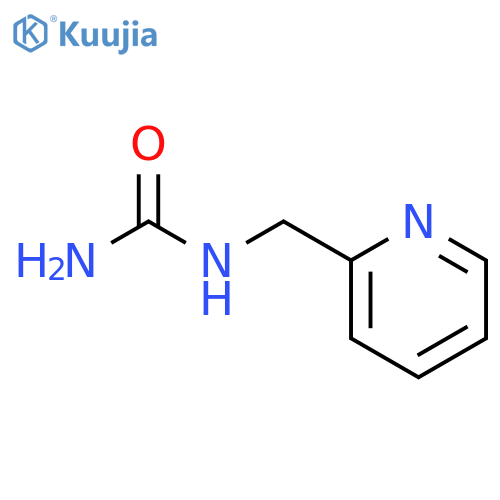

(pyridin-2-yl)methylurea structure

商品名:(pyridin-2-yl)methylurea

(pyridin-2-yl)methylurea 化学的及び物理的性質

名前と識別子

-

- 1-(pyridin-2-ylmethyl)urea

- (pyridin-2-yl)methylurea

- STK768623

- Z198194794

- (pyridin-2-ylmethyl)urea

- SR-01000539251-1

- HMS1661I06

- LBA22631

- SR-01000539251

- Oprea1_544842

- F1967-1592

- N-(2-pyridylmethyl)urea

- [(pyridin-2-yl)methyl]urea

- CS-0248586

- N-(2-pyridinylmethyl)urea

- SCHEMBL357801

- AKOS000150697

- 36226-31-0

- pyridin-2-ylmethylurea

- 9M-036

- MFCD00276112

- N-(pyridin-2-ylmethyl)urea

- EN300-40360

- CCG-49997

- SR-01000539251-2

- G42506

-

- MDL: MFCD00276112

- インチ: InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11)

- InChIKey: UAQLROVGGYZQRC-UHFFFAOYSA-N

- ほほえんだ: NC(NCC1=CC=CC=N1)=O

計算された属性

- せいみつぶんしりょう: 151.074561919Da

- どういたいしつりょう: 151.074561919Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

(pyridin-2-yl)methylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-1592-0.25g |

[(pyridin-2-yl)methyl]urea |

36226-31-0 | 95%+ | 0.25g |

$239.0 | 2023-09-06 | |

| Life Chemicals | F1967-1592-0.5g |

[(pyridin-2-yl)methyl]urea |

36226-31-0 | 95%+ | 0.5g |

$252.0 | 2023-09-06 | |

| Enamine | EN300-40360-0.1g |

[(pyridin-2-yl)methyl]urea |

36226-31-0 | 95% | 0.1g |

$125.0 | 2023-04-30 | |

| Enamine | EN300-40360-10.0g |

[(pyridin-2-yl)methyl]urea |

36226-31-0 | 95% | 10g |

$2700.0 | 2023-04-30 | |

| Life Chemicals | F1967-1592-1g |

[(pyridin-2-yl)methyl]urea |

36226-31-0 | 95%+ | 1g |

$266.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319256-10g |

(Pyridin-2-ylmethyl)urea |

36226-31-0 | 95% | 10g |

¥30092.00 | 2024-05-16 | |

| abcr | AB343499-500 mg |

N-(2-Pyridinylmethyl)urea; . |

36226-31-0 | 500 mg |

€315.00 | 2023-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319256-250mg |

(Pyridin-2-ylmethyl)urea |

36226-31-0 | 95% | 250mg |

¥2376.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319256-1g |

(Pyridin-2-ylmethyl)urea |

36226-31-0 | 95% | 1g |

¥8067.00 | 2024-05-16 | |

| Enamine | EN300-40360-0.25g |

[(pyridin-2-yl)methyl]urea |

36226-31-0 | 95% | 0.25g |

$178.0 | 2023-04-30 |

(pyridin-2-yl)methylurea 関連文献

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

5. Book reviews

36226-31-0 ((pyridin-2-yl)methylurea) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:36226-31-0)(pyridin-2-yl)methylurea

清らかである:99%

はかる:5g

価格 ($):963.0